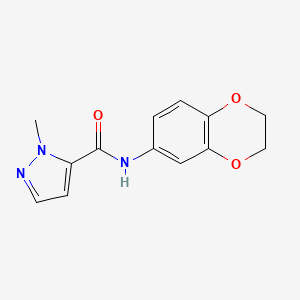

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-1H-pyrazole-5-carboxamide

Descripción

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-1H-pyrazole-5-carboxamide is a complex organic compound that features a benzodioxin ring fused with a pyrazole ring

Propiedades

IUPAC Name |

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylpyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O3/c1-16-10(4-5-14-16)13(17)15-9-2-3-11-12(8-9)19-7-6-18-11/h2-5,8H,6-7H2,1H3,(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGXATIULUWYQFA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=N1)C(=O)NC2=CC3=C(C=C2)OCCO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Direct Amination of Benzodioxin Intermediates

2,3-Dihydro-1,4-benzodioxin-6-amine is synthesized via nitration and reduction of 1,4-benzodioxin. While specific details are sparing in the provided literature, analogous methods involve:

-

Nitration : Treating 1,4-benzodioxin with concentrated nitric acid in sulfuric acid at 0–5°C to introduce a nitro group at the 6-position.

-

Reduction : Catalytic hydrogenation of the nitro intermediate using H₂/Pd-C in ethanol or tin(II) chloride in HCl to yield the amine.

This two-step process typically achieves moderate yields (60–75%) and requires rigorous purification via column chromatography to isolate the amine.

Preparation of 1-Methyl-1H-Pyrazole-5-Carboxylic Acid

The pyrazole carboxylic acid component is synthesized through cyclization and functional group modification.

Cyclocondensation for Pyrazole Ring Formation

The synthesis begins with the formation of the pyrazole core via cyclocondensation of hydrazine with α,β-unsaturated carbonyl compounds. For 1-methyl-1H-pyrazole-5-carboxylic acid:

N-Methylation and Saponification

-

Methylation : Treating ethyl 1H-pyrazole-5-carboxylate with dimethyl sulfate in toluene under basic conditions (NaHCO₃) introduces the 1-methyl group.

-

Ester hydrolysis : Saponification with NaOH in ethanol/water (1:1) followed by acidification (HCl) yields 1-methyl-1H-pyrazole-5-carboxylic acid.

Key Data :

Conversion to Pyrazole-5-Carbonyl Chloride

The carboxylic acid is activated for amide coupling via acid chloride formation.

Thionyl Chloride Mediated Chlorination

-

Reaction conditions : Refluxing 1-methyl-1H-pyrazole-5-carboxylic acid with excess thionyl chloride (SOCl₂) for 4–6 hours.

-

Workup : Distillation under reduced pressure removes residual SOCl₂, yielding the acid chloride as a pale-yellow liquid.

Optimization Note : Anhydrous conditions are critical to prevent hydrolysis back to the carboxylic acid.

Amide Coupling: Final Step Synthesis

The benzodioxin amine and pyrazole acid chloride are coupled to form the target carboxamide.

Schotten-Baumann Reaction

-

Base selection : Aqueous Na₂CO₃ or K₂CO₃ in tetrahydrofuran (THF) facilitates deprotonation of the amine and HCl scavenging.

-

Coupling protocol : Dropwise addition of pyrazole-5-carbonyl chloride to a stirred solution of 2,3-dihydro-1,4-benzodioxin-6-amine in THF at 0–5°C.

-

Reaction monitoring : TLC (ethyl acetate/hexane, 1:1) confirms completion within 2–4 hours.

Purification and Characterization

-

Isolation : Precipitation in ice-water, filtration, and recrystallization from ethyl acetate/hexane.

-

Spectroscopic validation :

Comparative Analysis of Synthetic Routes

Mechanistic Insights and Optimization

Análisis De Reacciones Químicas

Types of Reactions

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups.

Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

Substitution: The compound can undergo substitution reactions to replace one functional group with another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Common reagents for substitution reactions include halogens and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Aplicaciones Científicas De Investigación

Anticancer Activity

One of the most notable applications of this compound is its potential as an anticancer agent. Research has demonstrated that derivatives of pyrazole, including those similar to N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-1H-pyrazole-5-carboxamide, exhibit significant inhibitory effects on various cancer cell lines.

Case Study: EGFR Kinase Inhibition

A study evaluated pyrazoline-linked carboxamide derivatives for their ability to inhibit epidermal growth factor receptor (EGFR) kinase. Compounds similar to N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-1H-pyrazole-5-carboxamide showed promising results with IC50 values indicating effective inhibition at low concentrations (6.5 ± 2.91 µM) against human non-small-cell lung tumor cells (A549) . This suggests that such compounds could be further developed as targeted therapies for cancer treatment.

Neuroprotective Properties

The compound has also been investigated for its neuroprotective effects. Certain derivatives have shown moderate inhibitory activity against acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases like Alzheimer's.

Research Findings

Research indicated that N-(2,3-dihydro-1,4-benzodioxin-6-yl)-based compounds can act as moderate AChE inhibitors. These findings suggest potential applications in the development of treatments for Alzheimer's disease and other cognitive disorders .

Anti-inflammatory Effects

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-1H-pyrazole-5-carboxamide also exhibits anti-inflammatory properties. Pyrazole derivatives have been documented to possess anti-inflammatory activities in various models.

Synthetic Cannabinoid Research

Another area of interest is its potential application as a synthetic cannabinoid. Research has identified pyrazole derivatives that exhibit cannabinoid-like effects, suggesting a role in pain management and appetite stimulation .

Table of Biological Activities

Mecanismo De Acción

The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-1H-pyrazole-5-carboxamide depends on its specific interactions with biological targets. Potential molecular targets include enzymes, receptors, and ion channels. The compound may exert its effects by binding to these targets and modulating their activity.

Comparación Con Compuestos Similares

Similar Compounds

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide: This compound features a similar benzodioxin ring but has a different functional group attached.

N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide: Another similar compound with a benzodioxin ring and a sulfonamide group.

Uniqueness

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-1H-pyrazole-5-carboxamide is unique due to its combination of a benzodioxin ring and a pyrazole ring, which may confer distinct chemical and biological properties compared to other similar compounds.

Actividad Biológica

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-1H-pyrazole-5-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluation, and therapeutic applications based on recent studies.

Synthesis of the Compound

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-1H-pyrazole-5-carboxamide involves several steps, typically beginning with the formation of the pyrazole ring followed by carboxamide functionalization. The synthetic pathway generally includes:

- Formation of the Benzodioxin Moiety : Starting from 2,3-dihydrobenzo[1,4]dioxin derivatives.

- Pyrazole Ring Formation : Utilizing 1-methylhydrazine and appropriate carbonyl compounds.

- Carboxamide Introduction : Reacting the pyrazole derivative with acyl chlorides or anhydrides.

The detailed reaction conditions and yields are critical for reproducibility and optimization in pharmaceutical applications.

Enzyme Inhibition Studies

Recent research has evaluated the enzyme inhibitory potential of derivatives containing the benzodioxin structure. For instance, compounds derived from N-(2,3-dihydrobenzo[1,4]-dioxin-6-amine) were screened against enzymes such as α-glucosidase and acetylcholinesterase. The findings indicated significant inhibitory activity, suggesting potential applications in treating Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD) .

| Compound | Target Enzyme | IC50 (µM) |

|---|---|---|

| Compound A | α-glucosidase | 12.4 |

| Compound B | Acetylcholinesterase | 8.7 |

Antitumor Activity

In vitro studies have demonstrated that derivatives of pyrazole exhibit cytotoxic effects against various cancer cell lines. For example, one study reported that a related pyrazole compound showed IC50 values of 5.35 µM against liver carcinoma (HepG2) and 8.74 µM against lung carcinoma (A549), indicating promising antitumor activity .

Case Study 1: Anticancer Potential

A specific derivative of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-1H-pyrazole was tested for its anticancer properties. The study involved treating HepG2 and A549 cell lines with varying concentrations of the compound over 48 hours. The results indicated a dose-dependent reduction in cell viability, with significant apoptosis observed through flow cytometry analysis.

Case Study 2: Neuroprotective Effects

Another investigation focused on neuroprotective effects against oxidative stress in neuronal cell lines. The compound was found to enhance cell viability under oxidative stress conditions induced by hydrogen peroxide, suggesting its potential role in neuroprotection .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-1H-pyrazole-5-carboxamide, and what key reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves multi-step reactions, including:

-

Step 1 : Formation of the pyrazole core via cyclocondensation of hydrazines with β-ketoesters or diketones under reflux conditions.

-

Step 2 : Coupling of the pyrazole moiety to the 2,3-dihydro-1,4-benzodioxin fragment using carbodiimide-mediated amidation (e.g., EDC/HOBt) in anhydrous DMF .

-

Critical Conditions : Controlled temperature (0–5°C for amidation), inert atmosphere (N₂/Ar), and stoichiometric optimization to minimize side reactions (e.g., hydrolysis of the carboxamide group) .

Parameter Optimal Range Impact on Yield Reaction Temp 0–5°C (amidation) Prevents thermal decomposition Solvent Anhydrous DMF Enhances coupling efficiency Catalyst EDC/HOBt >85% coupling yield

Q. How should researchers characterize this compound's structural integrity and purity?

- Methodological Answer : Use a combination of:

- NMR Spectroscopy (¹H/¹³C): Confirm regioselectivity of the pyrazole ring and benzodioxin substitution patterns .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., C₁₄H₁₃N₃O₃ requires m/z 295.0954) .

- HPLC-PDA : Assess purity (>95%) using reversed-phase C18 columns with gradient elution (acetonitrile/water + 0.1% TFA) .

Q. What preliminary biological assays are suitable for evaluating this compound’s activity?

- Methodological Answer : Prioritize:

- Antimicrobial Screening : Agar diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using 1–100 µg/mL concentrations .

- Enzyme Inhibition Assays : Target kinases or oxidoreductases (e.g., COX-2) via fluorometric or colorimetric readouts (IC₅₀ determination) .

Advanced Research Questions

Q. How can researchers optimize the compound’s solubility and bioavailability for in vivo studies?

- Methodological Answer :

- Co-solvent Systems : Use PEG-400 or cyclodextrin complexes to enhance aqueous solubility .

- Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to the carboxamide moiety to improve membrane permeability .

- Pharmacokinetic Profiling : Conduct liver microsomal stability assays (e.g., t₁/₂ > 60 min suggests metabolic robustness) .

Q. What computational methods are effective for predicting structure-activity relationships (SAR) of analogs?

- Methodological Answer :

-

Molecular Docking : Use AutoDock Vina to map interactions with target proteins (e.g., binding affinity ΔG ≤ -8 kcal/mol suggests strong inhibition) .

-

QSAR Modeling : Apply Gaussian-based DFT calculations to correlate electronic parameters (e.g., HOMO/LUMO energies) with antimicrobial activity .

Q. How should researchers address discrepancies in cytotoxicity data across cell lines?

- Methodological Answer :

- Dose-Response Refinement : Test 10 nM–100 µM ranges to identify biphasic effects (e.g., hormesis in cancer cells) .

- Mechanistic Profiling : Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify off-target pathways .

Q. What strategies are recommended to resolve contradictions between in vitro and in vivo activity data?

- Methodological Answer :

- Pharmacodynamic Modeling : Integrate in vitro IC₅₀ values with in vivo PK parameters (e.g., Cₘₐₓ, AUC) to predict efficacy gaps .

- Tissue Distribution Studies : Use radiolabeled compound (¹⁴C) to quantify biodistribution and target engagement .

Data Contradiction Analysis

Q. How to interpret conflicting reports on the compound’s stability under acidic conditions?

- Methodological Answer :

- Stress Testing : Expose the compound to simulated gastric fluid (pH 1.2, 37°C) and monitor degradation via LC-MS.

- Degradation Pathways : Identify hydrolyzed products (e.g., free carboxylic acid) and propose structural stabilization via tert-butyl groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.